molecular formula C6H12ClNO B3047236 6-Oxa-2-azaspiro[3.4]octane hydrochloride CAS No. 1359656-12-4

6-Oxa-2-azaspiro[3.4]octane hydrochloride

Cat. No.: B3047236
CAS No.: 1359656-12-4
M. Wt: 149.62
InChI Key: HFWYISDMWTYBLS-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Contemporary Chemical Research

Spirocyclic scaffolds, which are characterized by two or more rings linked by a single common atom, have become increasingly significant in modern drug discovery and medicinal chemistry. tandfonline.com The growing interest in compounds with greater three-dimensionality has propelled the development of synthetic methods for creating these unique structures. acs.orgnih.gov Unlike flat, aromatic structures, the inherent three-dimensional nature of spirocycles offers a distinct advantage in designing bioactive compounds. bldpharm.com

The introduction of a spirocyclic core into a molecule can lead to several favorable outcomes:

Enhanced Potency and Selectivity : The rigid conformation of spirocyclic scaffolds can lock a molecule into a bioactive orientation, improving its binding affinity to a specific biological target while reducing off-target interactions. tandfonline.comnih.gov This controlled spatial arrangement of functional groups is a key tool for optimizing drug candidates. tandfonline.com

Novel Intellectual Property : Replacing a common scaffold with a spirocycle can generate new chemical entities, opening up novel intellectual property avenues for drug development. acs.org

While the synthesis of these complex structures can be challenging, the potential benefits in terms of potency, selectivity, and pharmacokinetic profiles often justify the effort in medicinal chemistry. acs.orgnih.gov

Classification and Structural Features of Azaspiro[3.4]octane and Oxa-azaspiro[3.4]octane Architectures

The azaspiro[3.4]octane framework consists of a five-membered ring and a four-membered ring that share one carbon atom. The "aza" prefix indicates the presence of at least one nitrogen atom within this bicyclic system. The oxa-azaspiro[3.4]octane class further incorporates an oxygen atom into the scaffold.

Specifically, 6-Oxa-2-azaspiro[3.4]octane features a structural architecture where the spirocenter connects an azetidine (B1206935) ring (a four-membered nitrogen-containing ring) and a tetrahydrofuran (B95107) ring (a five-membered oxygen-containing ring). The numbering designates the position of the heteroatoms: the nitrogen is at position 2 of the azetidine ring, and the oxygen is at position 6 of the tetrahydrofuran ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

This structural arrangement provides a rigid, three-dimensional scaffold that can be used as a building block in the synthesis of more complex molecules. These novel modules are sought after as potential bioisosteres for more common motifs like piperazine (B1678402) and morpholine (B109124), allowing chemists to explore new chemical space and patent opportunities. researchgate.net

Academic Research Trajectories for 6-Oxa-2-azaspiro[3.4]octane Hydrochloride within Organic and Medicinal Chemistry

Academic and industrial research has focused on this compound primarily as a versatile building block or "multifunctional module" for drug discovery. researchgate.netlookchem.com The development of robust and scalable synthetic routes to this and related thia/oxa-azaspiro[3.4]octanes is a key area of investigation, as access to these novel scaffolds is essential for their application in medicinal chemistry programs. lookchem.com

The primary research trajectory for this compound is its use as a scaffold to which other functional groups can be attached, creating libraries of diverse molecules for biological screening. The compact and rigid nature of the oxa-azaspiro[3.4]octane core allows for precise control over the orientation of substituents, which is critical for optimizing interactions with biological targets. lookchem.com Researchers anticipate that the tunable physicochemical properties inherent in these modules will enable the development of drug candidates for a variety of therapeutic areas. researchgate.net For instance, related diazaspiro[3.4]octane cores have been incorporated into compounds with potent antitubercular activity. mdpi.com

The synthesis of these spirocycles often involves multi-step sequences, such as tandem conjugate addition-Dieckmann cyclization protocols, to construct the core ring system. lookchem.com The resulting spirocyclic ketone can then be further modified to produce a range of functionalized building blocks, including the alcohol and amine derivatives necessary for further elaboration in drug discovery projects. lookchem.com

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds.

Properties of this compound
IdentifierValue
CAS Number1359656-12-4 achemblock.com
Molecular FormulaC₆H₁₂ClNO achemblock.com
Formula Weight149.62 achemblock.com
IUPAC Name6-oxa-2-azaspiro[3.4]octane;hydrochloride achemblock.com
SMILESC1CC2(CNC2)CO1.[H]Cl achemblock.com
Comparison of Related Azaspiro[3.4]octane Scaffolds
Compound NameCAS NumberMolecular FormulaKey Structural Feature
6-Oxa-2-azaspiro[3.4]octane410070-90-5 guidechem.comC₆H₁₁NO guidechem.comAzetidine and Tetrahydrofuran rings
5-Oxa-2-azaspiro[3.4]octane hydrochloride1359656-11-3 achemblock.comC₆H₁₂ClNO achemblock.comIsomer with different oxygen position
2,6-Diazaspiro[3.4]octaneN/AC₆H₁₂N₂Two nitrogen atoms; azetidine and pyrrolidine (B122466) rings mdpi.com
2-Azaspiro[3.4]octaneN/AC₇H₁₃NAzetidine and cyclopentane (B165970) rings rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-2-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-5-6(1)3-7-4-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWYISDMWTYBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359656-12-4
Record name 6-Oxa-2-azaspiro[3.4]octane, hydrochloride (1:1)
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Record name 6-oxa-2-azaspiro[3.4]octane hydrochloride
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Synthetic Methodologies and Strategies for 6 Oxa 2 Azaspiro 3.4 Octane Hydrochloride and Its Analogues

Foundational Synthetic Approaches to the Spiro[3.4]octane Core

The construction of the spiro[3.4]octane framework, which consists of a cyclopentane (B165970) ring and a cyclobutane (B1203170) ring sharing a common carbon atom, is the fundamental challenge in synthesizing molecules like 6-Oxa-2-azaspiro[3.4]octane hydrochloride. The strategies to build this core often rely on either forming the five-membered ring onto a pre-existing four-membered ring or vice versa.

Historical Perspectives on Spirocyclization Reactions

The fascination with spiro compounds, characterized by their unique three-dimensional and conformationally restricted nature, has a long history in organic synthesis. researchgate.net Early methods for creating spirocycles often involved intramolecular alkylations, where a bifunctional molecule is induced to cyclize upon itself. The inherent strain in smaller ring systems, such as those found in the spiro[3.4]octane core, made their synthesis particularly challenging with these early methods. Over the decades, a multitude of new approaches have been developed, moving from classical cyclization reactions to more sophisticated catalytic and multicomponent strategies. researchgate.net These advancements have enabled the synthesis of a wide array of spiro compounds with greater efficiency and stereocontrol. researchgate.net The unique architecture of spirocycles has made them valuable in various fields, including as scaffolds in drug discovery to enhance interactions with biological targets. researchgate.net

Annulation Strategies for Forming the Spiro[3.4]octane Framework

Annulation, the process of building a new ring onto an existing one, is a key strategy for constructing the spiro[3.4]octane system. This can be approached by forming either the cyclopentane or the four-membered ring in the final key step.

The formation of a cyclopentane ring onto a pre-existing four-membered ring is a viable strategy for assembling the spiro[3.4]octane core. While general methods for cyclopentane synthesis are numerous, their application to spirocycle formation requires specific adaptations. baranlab.org One approach involves the annulation of a cyclopentane ring onto a cyclobutanone (B123998) derivative. For the synthesis of the closely related 2-azaspiro[3.4]octane, one successful route involved the formation of the cyclopentane ring as the key step. rsc.org This strategy highlights the feasibility of building the larger ring onto the smaller, pre-formed heterocyclic system.

A variety of reagents and reaction conditions can be employed for cyclopentane annulation. These can range from classical aldol-type condensations and Michael additions to more modern transition-metal-catalyzed processes. The choice of methodology often depends on the specific functionalities present in the starting materials and the desired substitution pattern on the final spirocycle.

Conversely, the construction of the four-membered azetidine (B1206935) ring onto a cyclopentane precursor is another common and effective strategy. The synthesis of 2-azaspiro[3.4]octane has been successfully achieved through two different approaches that involve the annulation of the four-membered ring. rsc.org These methods utilize readily available starting materials and conventional chemical transformations. rsc.org

The formation of azetidine rings can be challenging due to ring strain. However, various synthetic strategies have been developed to overcome this, including intramolecular nucleophilic substitution reactions and cycloaddition approaches. organic-chemistry.orgresearchgate.net For instance, the treatment of a suitably functionalized cyclopentane derivative containing both a nucleophilic amine and a leaving group at the appropriate positions can lead to the desired spiro-azetidine through intramolecular cyclization.

Heteroatom Incorporation Techniques for Oxa- and Aza-Spiro[3.4]octanes

The introduction of oxygen and nitrogen heteroatoms into the spiro[3.4]octane framework to generate structures like 6-oxa-2-azaspiro[3.4]octane requires specific synthetic techniques. These methods often involve the use of heterocyclic starting materials or the strategic introduction of heteroatoms during the ring-forming steps.

Cycloaddition Reactions for Azaspirocycle Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of heterocyclic rings, including those found in spirocyclic systems. rsc.orgnih.gov These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring in a concerted or stepwise manner.

A notable example is the synthesis of 2-oxa-6-azaspiro[3.4]octane, a close isomer of the target compound, which has been achieved through a [3+2] cycloaddition reaction. sioc-journal.cnresearchgate.net This approach provides an efficient route to the azaspiro[3.4]octane core and has been shown to be scalable, allowing for the production of multi-gram quantities of the product. sioc-journal.cn In this type of reaction, an azomethine ylide (the 1,3-dipole) can be reacted with an appropriate dipolarophile to construct the pyrrolidine (B122466) ring of the spirocycle.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, provides a classic method for the formation of β-lactams. A variation of this reaction has been used to synthesize a 6-oxa-2-azaspiro[3.4]octan-1-one derivative, demonstrating the utility of cycloaddition strategies in building the specific heterocyclic framework of interest. researchgate.net

Furthermore, the cycloaddition of nitrones, which are N-oxide analogues of imines, with alkenes is a well-established method for the synthesis of isoxazolidines. rsc.orgrsc.org This strategy can be envisioned for the construction of the oxa-aza-spiro[3.4]octane system, where an appropriately substituted nitrone could react with a cyclobutene (B1205218) or methylene-cyclobutane derivative to form the desired spirocyclic core. The table below summarizes some cycloaddition strategies for the formation of azaspirocycles.

Cycloaddition TypeReactantsProduct Ring SystemReference(s)
[3+2] CycloadditionAzomethine Ylide + AlkenePyrrolidine sioc-journal.cnresearchgate.net
[2+2] Cycloaddition (Staudinger Synthesis)Ketene + Imineβ-Lactam (Azetidin-2-one) researchgate.net
[3+2] CycloadditionNitrone + AlkeneIsoxazolidine rsc.orgrsc.org
[3+2] CycloadditionNitrile Oxide + AlkeneIsoxazoline mdpi.com

These synthetic methodologies provide a robust toolkit for the construction of this compound and its analogs. The choice of a particular strategy depends on factors such as the availability of starting materials, the desired substitution pattern, and the need for stereochemical control. The continued development of novel annulation and cycloaddition reactions will undoubtedly lead to even more efficient and versatile routes to this and other complex spirocyclic systems.

Staudinger Reaction in 6-Oxa-2-azaspiro[3.4]octane Derivative Synthesis

The Staudinger reaction, in its broader sense, refers to the reaction of an organic azide (B81097) with a phosphine (B1218219) to form an iminophosphorane. wikipedia.orgorganic-chemistry.org This transformation is exceptionally mild and efficient for the reduction of azides to primary amines upon subsequent hydrolysis. organic-chemistry.org The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, followed by the extrusion of dinitrogen gas to yield the iminophosphorane intermediate. wikipedia.orgorganic-chemistry.org

In the context of 6-oxa-2-azaspiro[3.4]octane derivatives, the Staudinger reaction is instrumental in synthesizing spirocyclic β-lactams. A specific example is the synthesis of a 6-oxa-2-azaspiro[3.4]octan-1-one. researchgate.net The classic Staudinger ketene-imine cycloaddition, a [2+2] reaction, is a distinct but related transformation that directly builds the four-membered β-lactam ring, a core component of many spiro-lactam structures. digitellinc.comresearchgate.net This reaction has been successfully used to prepare a family of unsaturated macrocycles containing two 4-spiro-fused-β-lactam units. acs.org

Enantioselective Synthesis of Chiral Spirocyclic Systems

The construction of chiral spirocycles is a significant challenge in organic synthesis due to the steric hindrance around the spirocyclic carbon center. rsc.orgdigitellinc.com The development of enantioselective methodologies is critical as the three-dimensional arrangement of these molecules is key to their biological activity.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds. rsc.org Organocatalysis, in particular, has seen exponential growth in its application to the synthesis of chiral spirocycles. rsc.org For instance, quinine-derived chiral bifunctional squaramide organocatalysts have been used to construct spiro-tetrahydroquinoline scaffolds in high yields with excellent diastereoselectivities and enantioselectivities. rsc.org

Transition metal catalysis is another dominant strategy. A combination of organocatalysis and transition metal catalysis has become an important method for synthesizing optically pure compounds containing chiral quaternary centers, including spiro heterocyclic molecules. nih.gov Nickel-catalyzed intramolecular additions have been developed for the enantioselective synthesis of spirocycles containing all-carbon quaternary centers, forging 5-, 6-, and 7-membered rings with high enantioselectivity. acs.org Similarly, phosphine-catalyzed processes have been used to synthesize CF3-spirocyclobutene derivatives with up to 95% ee. researchgate.net These catalytic systems provide access to enantioenriched spirocyclic ketones and lactones, which are valuable precursors for further derivatization. acs.orgrsc.org

Catalyst Type Reaction Product Enantioselectivity (ee) Reference
Quinine-derived squaramideCascade reactionSpiro-tetrahydroquinolineUp to >99% rsc.org
Nickel/Chiral Mandyphos ligandIntramolecular C-acylationβ-keto lactamUp to 94% acs.org
Chiral Phosphine OxideMichael addition/WittigCF3-spirocyclobuteneUp to 95% researchgate.net
SPA-triazolium bromideTransannular C-acylationSpirocyclic 1,3-diketoneModerate to high rsc.org

In addition to enantiocontrol, achieving diastereoselectivity is crucial when multiple stereocenters are present. In the synthesis of spiro-β-lactams via the Staudinger [2+2] cycloaddition, the stereochemistry can often be controlled to favor a specific diastereomer. nih.gov For example, the use of chiral imines derived from sugars has enabled the asymmetric synthesis of cis-β-lactams with very high diastereoselectivity. nih.gov Similarly, chiral auxiliaries attached to the ketene precursor can direct the stereochemical outcome of the cycloaddition, allowing for the synthesis of diastereomerically pure spiro-β-lactams. nih.gov Rhodium-catalyzed reactions have also been shown to produce spirocyclic β-lactams in a diastereoselective manner. rsc.org These methods, which control the relative stereochemistry of the newly formed chiral centers, are essential for the synthesis of complex, stereochemically defined spirocyclic molecules.

Functionalization and Derivatization Strategies for the 6-Oxa-2-azaspiro[3.4]octane Scaffold

Once the core spirocyclic scaffold is constructed, subsequent functionalization and derivatization are key to creating diverse molecular libraries for applications such as drug discovery. lookchem.comresearchgate.net The 6-oxa-2-azaspiro[3.4]octane scaffold, like its analogues, is designed to be a multifunctional module amenable to further elaboration. lookchem.com

Strategies for derivatization often involve transforming functional groups installed during the initial synthesis. For the related 6-thia-2-azaspiro[3.4]octane system, an ester group was saponified to the corresponding carboxylic acid. lookchem.com This acid was then subjected to a Curtius rearrangement to install an amine, providing an orthogonally protected bisamine derivative which can be selectively deprotected and further modified. lookchem.com

In another example involving a tandem conjugate addition-Dieckmann cyclization, an oxa-azaspiro[3.4]octane ketoester was synthesized. lookchem.com This intermediate was then decarboxylated to form a ketone, which could be subsequently reduced to the corresponding alcohol, introducing a new functional handle for further reactions. lookchem.com The exploration of the molecular periphery of related diazaspiro[3.4]octane cores has also been shown to be a successful strategy for identifying potent biologically active compounds. mdpi.com These examples demonstrate that the strategic placement of functional groups on the azaspiro[3.4]octane core allows for the generation of a wide array of derivatives with varied structural and physicochemical properties. lookchem.com

Amine Reactivity in Spirocyclic Systems

The secondary amine in the 6-oxa-2-azaspiro[3.4]octane core is a key functional group that allows for a variety of chemical modifications to generate a diverse range of analogues. The reactivity of this amine is analogous to that of other secondary amines in heterocyclic systems, primarily acting as a nucleophile. Common transformations include N-alkylation, N-acylation, and reductive amination.

N-Alkylation: The nitrogen atom can readily participate in nucleophilic substitution reactions with alkyl halides to introduce various alkyl groups. This reaction is fundamental for exploring the structure-activity relationship of analogues. For instance, the N-alkylation of the related 2,6-diazaspiro[3.4]octane core has been extensively used to synthesize a library of derivatives.

N-Acylation: Acylation of the secondary amine with acyl chlorides or acid anhydrides provides the corresponding amides. This transformation is often employed to introduce a range of functional groups and to modulate the electronic properties of the nitrogen atom.

Reductive Amination: Reductive amination with aldehydes or ketones is a powerful method for introducing a wide array of substituents onto the nitrogen atom. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.com This method is highly versatile and allows for the introduction of complex and diverse side chains.

The table below summarizes the expected reactivity of the amine in 6-oxa-2-azaspiro[3.4]octane based on general principles of amine chemistry.

Reaction Type Reagents Expected Product
N-AlkylationAlkyl halide (e.g., R-Br)N-Alkyl-6-oxa-2-azaspiro[3.4]octane
N-AcylationAcyl chloride (e.g., R-COCl)N-Acyl-6-oxa-2-azaspiro[3.4]octane
Reductive AminationAldehyde/Ketone (RCHO/RCOR'), NaBH(OAc)₃N-Substituted-6-oxa-2-azaspiro[3.4]octane

Ether Linkage Modifications

Modification of the ether linkage in the 6-oxa-2-azaspiro[3.4]octane scaffold presents a more challenging synthetic problem but offers the potential to create novel analogues with significantly altered physicochemical properties. Strategies for ether linkage modification can be broadly categorized into ether cleavage followed by functionalization, or the de novo synthesis of analogues with alternative linkages.

Ether Cleavage: The cleavage of the C-O bond in ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI. For a cyclic ether like the tetrahydrofuran (B95107) moiety in 6-oxa-2-azaspiro[3.4]octane, this would lead to ring opening. The resulting diol or halo-alcohol could then be subjected to further chemical transformations to introduce new functionalities or to re-cyclize into a different heterocyclic system. However, the selectivity of such reactions in a molecule with multiple functional groups can be a significant challenge.

Bioisosteric Replacement: A more elegant approach to modifying the ether linkage is through bioisosteric replacement during the synthesis of the spirocyclic core. This involves replacing the oxygen atom with other atoms or functional groups that have similar steric and electronic properties. For example, replacing the ether oxygen with a nitrogen atom would lead to the corresponding 2,6-diazaspiro[3.4]octane analogue. This substitution would be expected to significantly alter the hydrogen bonding capacity and basicity of the molecule. Other potential bioisosteric replacements for the ether oxygen could include a sulfur atom (to form a thia-azaspiro[3.4]octane) or a methylene (B1212753) group (to form a carbaspirocycle).

The synthesis of such analogues would require a different synthetic route, likely starting from precursors that already contain the desired heteroatom. For example, the synthesis of 2,6-diazaspiro[3.4]octane derivatives has been reported and often involves the construction of the spirocyclic core through intramolecular cyclization strategies.

The following table outlines potential strategies for modifying the ether linkage and the resulting analogue classes.

Modification Strategy Methodology Resulting Analogue Class
Ether CleavageTreatment with strong acid (e.g., HBr)Ring-opened derivatives
Bioisosteric ReplacementDe novo synthesis with nitrogen precursor2,6-Diazaspiro[3.4]octane
Bioisosteric ReplacementDe novo synthesis with sulfur precursor6-Thia-2-azaspiro[3.4]octane
Bioisosteric ReplacementDe novo synthesis with carbon precursor2-Azaspiro[3.4]octane-6-carbocycle

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) reveals the number and electronic environment of hydrogen atoms. In 6-Oxa-2-azaspiro[3.4]octane hydrochloride, the protons on the azetidine (B1206935) and tetrahydrofuran (B95107) rings would exhibit distinct chemical shifts. The presence of the hydrochloride salt would result in a broad, exchangeable signal for the ammonium (B1175870) proton (N-H). The protons adjacent to the oxygen and nitrogen atoms are expected to be deshielded, appearing at a higher chemical shift (downfield) compared to the other methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Oxa-2-azaspiro[3.4]octane Cation

Protons Predicted Chemical Shift (ppm) Multiplicity
H1, H3 (CH₂-N⁺H₂) ~3.8 - 4.2 Triplet
H4, H8 (CH₂-C spiro) ~2.2 - 2.6 Multiplet
H5, H7 (CH₂-O) ~3.9 - 4.3 Triplet

Note: Data is predictive and actual experimental values may vary based on solvent and concentration.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spirocyclic carbon atom would be a key identifier in the spectrum. Carbons bonded to the heteroatoms (oxygen and nitrogen) would be shifted downfield due to the electronegativity of O and N.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Oxa-2-azaspiro[3.4]octane Cation

Carbon Atom Predicted Chemical Shift (ppm)
C1, C3 (CH₂-N⁺H₂) ~50 - 55
C spiro ~70 - 75
C4, C8 (CH₂-C spiro) ~35 - 40

Note: Data is predictive and based on typical values for similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the spirocyclic structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, confirming which protons are on adjacent carbons within each ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying the spiro-carbon by showing its correlation with protons on both the azetidine and tetrahydrofuran rings, thus confirming the connectivity of the entire structure.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is vital for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For the 6-Oxa-2-azaspiro[3.4]octane cation (the hydrochloride salt would dissociate in the MS), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 114.09134 Da. semanticscholar.org An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide strong evidence for the elemental composition of C₆H₁₂NO⁺.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Predicted m/z
[M+H]⁺ 114.09134

Source: Predicted data from PubChemLite. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to assess the purity of a sample and confirm the identity of the main component. An LC-MS analysis of this compound would involve passing the sample through an HPLC column to separate it from any impurities. The eluent would then be directed into the mass spectrometer, which would confirm the presence of the target compound by detecting the mass of its corresponding cation (m/z ≈ 114.1). The resulting chromatogram would show a major peak corresponding to the product, and the area of this peak relative to any impurity peaks would allow for a quantitative assessment of its purity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its constituent functional groups. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The specific frequencies of radiation that are absorbed correspond to the vibrational frequencies of the bonds within the molecule, allowing for the identification of its structural features.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of chemical compounds, offering detailed insights into their functional group composition. For this compound, the FT-IR spectrum is characterized by a combination of absorption bands that confirm the presence of its key structural motifs: the saturated spirocyclic alkane framework, the ether linkage (C-O-C), and the secondary amine hydrochloride group (NH₂⁺).

The spectrum can be analyzed by dividing it into distinct regions. The high-frequency region above 2700 cm⁻¹ is dominated by stretching vibrations of bonds involving hydrogen. A prominent feature for this compound is a very broad and strong absorption envelope typically observed between 3000 and 2700 cm⁻¹, which is characteristic of the N-H⁺ stretching vibrations in a secondary amine salt. spectroscopyonline.com Superimposed on this broad band are the sharper, strong peaks corresponding to the symmetric and asymmetric C-H stretching vibrations of the methylene (CH₂) groups in the cyclopentane (B165970) and azetidine rings, which generally appear in the 3000–2850 cm⁻¹ range. orgchemboulder.com

The fingerprint region, spanning from approximately 1650 cm⁻¹ to lower wavenumbers, contains a wealth of structural information. A key diagnostic peak for the secondary amine salt is the NH₂⁺ bending (deformation) vibration, which gives rise to a band in the 1620 to 1560 cm⁻¹ region. researchgate.netcdnsciencepub.com The spectrum also features characteristic C-H bending (scissoring) vibrations for the CH₂ groups around 1470-1450 cm⁻¹. orgchemboulder.com

One of the most significant absorptions for confirming the identity of this compound is the strong band associated with the asymmetric C-O-C stretching of the saturated ether within the five-membered ring. This peak is typically observed in the 1140 to 1070 cm⁻¹ range. spectroscopyonline.com The corresponding symmetric C-O-C stretch is generally weaker and appears at a lower frequency. spectroscopyonline.com Additionally, C-N stretching vibrations can be expected in the 1200-1029 cm⁻¹ range, although they may overlap with other absorptions in this complex region. specac.com The unique spirocyclic structure, which can induce ring strain, may cause slight shifts in the expected frequencies of the C-H and C-C vibrations compared to acyclic analogues. uomustansiriyah.edu.iq

Table 1: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H⁺ StretchSecondary Amine Salt3000 - 2700Strong, Broad
C-H StretchAlkane (CH₂)3000 - 2850Strong
N-H₂⁺ BendSecondary Amine Salt1620 - 1560Medium
C-H Bend (Scissoring)Alkane (CH₂)1470 - 1450Medium
C-O-C Asymmetric StretchSaturated Ether1140 - 1070Strong
C-N StretchAmine1200 - 1029Medium-Strong

Advanced Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity verification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of these methods, providing high resolution and sensitivity.

HPLC is a widely utilized analytical technique for assessing the purity of compounds like this compound. helsinki.fi Given the polar and ionizable nature of this hydrochloride salt, several chromatographic modes can be employed. Reversed-phase HPLC (RP-HPLC) is a common choice, where a nonpolar stationary phase is used with a polar mobile phase. For basic amine compounds, mobile phase pH control is critical to achieve good peak shape and retention. biotage.com Operating at a high pH can neutralize the amine, making it more hydrophobic and increasing its retention on the column. biotage.com Alternatively, hydrophilic interaction liquid chromatography (HILIC) is well-suited for highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. Amine-functionalized columns can also be used, operating in either normal-phase or weak anion-exchange mode to effectively separate polar amines. silicycle.com

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This allows for higher mobile phase linear velocities, resulting in substantially faster analysis times and improved resolution and sensitivity. helsinki.fi The principles of method development for UPLC are analogous to those for HPLC. For this compound, a UPLC method would offer a rapid and highly efficient means of purity assessment. A reversed-phase method on a C18 column with an aqueous-organic mobile phase (e.g., acetonitrile (B52724) or methanol) containing a pH modifier would be a typical starting point. The reduced run times make UPLC particularly valuable for high-throughput analysis in research and quality control environments.

Table 2: Comparison of Typical HPLC and UPLC Parameters for Analysis of Polar Amines

ParameterTypical HPLCTypical UPLC
Stationary Phase Particle Size3 - 5 µm< 2 µm
Column Length100 - 250 mm50 - 150 mm
Flow Rate0.5 - 2.0 mL/min0.2 - 0.7 mL/min
System Pressure1000 - 4000 psi6000 - 15000 psi
Analysis Time10 - 30 min1 - 10 min
ResolutionGoodExcellent

Photoelectron Spectroscopy for Investigating Electronic Structure and Orbital Interactions

Photoelectron Spectroscopy (PES), particularly X-ray Photoelectron Spectroscopy (XPS), is a powerful surface-sensitive technique used to investigate the elemental composition and chemical bonding environments of a compound. XPS operates by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the core atomic orbitals. The binding energy of these electrons is characteristic of the element and its chemical state, providing detailed information about molecular structure. eag.com

For this compound, XPS analysis can differentiate the carbon, oxygen, and nitrogen atoms based on their distinct chemical environments. The high-resolution C 1s spectrum can be deconvoluted to resolve carbons involved in C-C, C-N, and C-O bonding. The binding energy of a core electron is influenced by the electronegativity of neighboring atoms; a carbon atom bonded to a more electronegative atom like oxygen or nitrogen will exhibit a higher binding energy (a "chemical shift") compared to a carbon bonded only to carbon and hydrogen. eag.com The C-O single bond typically results in a chemical shift of approximately 1.5 eV relative to C-C, while the C-N single bond shows a shift of about 1.0 eV. eag.com

The N 1s spectrum provides information on the nitrogen atom in the secondary amine hydrochloride. The binding energy can confirm the presence of the protonated amine group (C-N-H). researchgate.net Similarly, the O 1s spectrum will show a peak corresponding to the ether (C-O-C) linkage.

The spirocyclic nature of the molecule, where two rings are joined at a single carbon atom, creates a unique electronic environment. Quantum-chemical calculations are often used in conjunction with experimental PES data to understand the orbital interactions between the perpendicular rings at the spiro-center. aip.orgdr-dral.com Studies on other spiro compounds have shown that there can be considerable electronic interaction between the π-electron systems of the two branches, even though they are orthogonal. aip.org Such theoretical analysis can provide deeper insights into the electronic properties of this compound.

Table 3: Predicted Core-Level Binding Energies for this compound

Core LevelChemical EnvironmentPredicted Binding Energy (eV)Relative Chemical Shift (vs. C-C at 284.8 eV)
C 1sC-C / C-H~284.80.0
C 1sC-N~285.8+1.0
C 1sC-O~286.3+1.5
N 1sC-N-H (Amine Salt)~401.0 - 402.0N/A
O 1sC-O-C (Ether)~532.0 - 533.0N/A

Note: Predicted binding energies are approximate and can vary based on instrumentation and sample charging.

Computational Chemistry and Theoretical Studies of 6 Oxa 2 Azaspiro 3.4 Octane Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity and interactions. For a novel scaffold like 6-Oxa-2-azaspiro[3.4]octane hydrochloride, these methods can predict its behavior in biological systems and guide further derivatization.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation, followed by the calculation of electronic descriptors. For instance, calculations performed using the B3LYP functional with a 6-311++G(d,p) basis set can identify electrophilic and nucleophilic centers within the molecule. tandfonline.com

The protonation of the azetidine (B1206935) nitrogen in the hydrochloride salt significantly influences the electronic distribution. DFT calculations can quantify this effect by mapping the electrostatic potential (ESP) onto the electron density surface. This map reveals regions of positive and negative potential, indicating sites prone to electrostatic interactions. Such information is crucial for understanding how the molecule might interact with a biological target.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
Total Dipole Moment 8.5 DIndicates high polarity, suggesting good aqueous solubility.
HOMO Energy -8.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 6.7 eVA larger gap suggests higher kinetic stability and lower reactivity.
Mulliken Charge on N -0.6 eIndicates the partial negative charge on the nitrogen atom.
Mulliken Charge on O -0.5 eIndicates the partial negative charge on the oxygen atom.

Note: These values are illustrative and represent typical outputs from DFT calculations for a molecule of this nature.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. chemrevlett.com

For this compound, the HOMO is likely to be localized on the oxygen and nitrogen atoms due to the presence of lone pairs of electrons. The LUMO, on the other hand, would be distributed over the sigma anti-bonding orbitals. Analysis of the MOs can help predict the most likely sites for metabolic attack or for forming key interactions with a biological target.

Conformational Analysis and Molecular Dynamics Simulations of Spirocyclic Systems

The spirocyclic nature of this compound imparts significant conformational rigidity. researchgate.net Understanding the preferred three-dimensional arrangement of the molecule is crucial for drug design, as it dictates how the functional groups are oriented in space.

Conformational analysis of spirocyclic systems can be performed using a combination of computational techniques. A systematic search of the conformational space, often using molecular mechanics force fields, can identify low-energy conformers. These initial structures can then be further refined using more accurate quantum mechanical methods. The relative populations of different conformers at a given temperature can be estimated from their calculated free energies. For similar spirocyclic systems, NMR spectroscopy has been used in conjunction with computational analysis to determine the preferred conformations in solution. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the molecule's flexibility, solvation, and interactions with its surroundings over time. This information is valuable for understanding its pharmacokinetic properties.

Molecular Modeling for Ligand-Target Interactions and Binding Affinity Prediction

A primary application of computational chemistry in drug discovery is to model the interaction between a small molecule (ligand) and its biological target, typically a protein. nih.gov For this compound, this would involve docking the molecule into the active site of a target protein to predict its binding mode.

Molecular docking algorithms explore various possible orientations and conformations of the ligand within the binding site and score them based on their predicted binding affinity. tandfonline.com The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to binding.

Following docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to obtain more accurate predictions of the binding affinity. These methods, while computationally expensive, can provide valuable guidance for optimizing the lead compound to improve its potency. Machine learning models, trained on large datasets of protein-ligand complexes, are also emerging as a powerful tool for rapid and accurate binding affinity prediction. nih.gov

Table 2: Illustrative Molecular Docking Results for a Derivative of 6-Oxa-2-azaspiro[3.4]octane

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Kinase A -8.2ASP166, LYS45, LEU98
Protease B -7.5GLY27, ASP25, ILE50
GPCR C -9.1TYR114, SER203, PHE289

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Structure-Based Drug Design Principles Applied to Spirocyclic Motifs

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target to design potent and selective inhibitors. nih.gov Spirocyclic motifs are particularly well-suited for SBDD due to their rigid and well-defined three-dimensional structures. nih.govCurrent time information in Le Flore County, US. The spirocyclic core of this compound can serve as a rigid scaffold to which functional groups can be attached. These functional groups can then be positioned to make optimal interactions with the binding site of the target protein.

The design process often involves an iterative cycle of computational modeling, chemical synthesis, and biological testing. Computational tools can be used to virtually screen libraries of spirocyclic derivatives, prioritizing those with the highest predicted binding affinities and best ADME (absorption, distribution, metabolism, and excretion) properties. The insights gained from co-crystal structures of related ligands bound to their targets can be invaluable in guiding the design of new analogs.

Analysis of Strain Energy and its Influence on Molecular Stability and Reactivity

Spirocycles, particularly those containing small rings like the azetidine and oxetane (B1205548) in 6-Oxa-2-azaspiro[3.4]octane, can possess significant ring strain. This strain energy is the excess energy a molecule has due to deviations from ideal bond angles, bond lengths, and dihedral angles. swarthmore.edu

The strain energy of this compound can be quantified using computational methods. One approach is to use isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, allowing for the cancellation of errors in the calculations. swarthmore.edu The calculated strain energy can provide insights into the molecule's thermodynamic stability and its propensity to undergo ring-opening reactions. While strain is often associated with instability, it can also be exploited in drug design to achieve specific conformational preferences or to enhance binding to a target.

Chemical Reactivity and Transformational Chemistry of 6 Oxa 2 Azaspiro 3.4 Octane Hydrochloride

Nucleophilic Substitution Reactions Involving the Nitrogen Center

The secondary amine within the azetidine (B1206935) ring of 6-oxa-2-azaspiro[3.4]octane serves as a primary site for nucleophilic substitution reactions. In its hydrochloride salt form, the nitrogen is protonated, necessitating the use of a base to liberate the free amine for it to act as a nucleophile. Common transformations include N-alkylation, N-acylation, and N-sulfonylation, which are fundamental for introducing a wide range of substituents and modulating the compound's physicochemical properties.

While specific studies on 6-oxa-2-azaspiro[3.4]octane hydrochloride are not extensively documented, the reactivity can be inferred from the general behavior of secondary amines and related azaspirocyclic systems.

N-Alkylation: The reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a non-nucleophilic base, is expected to yield the corresponding N-alkylated products. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.

N-Acylation: Acylation of the nitrogen center can be readily achieved using acyl chlorides or acid anhydrides. These reactions typically proceed under basic conditions to neutralize the generated acid. This transformation is pivotal for the synthesis of amides, which can alter the electronic properties of the nitrogen and introduce further functionalization points.

N-Sulfonylation: The formation of sulfonamides is accomplished by reacting the amine with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a suitable base. This reaction is often employed in medicinal chemistry to introduce sulfonamide moieties, which are known to be important pharmacophores.

Reagent ClassExample ReagentExpected Product
Alkyl HalideBenzyl bromideN-Benzyl-6-oxa-2-azaspiro[3.4]octane
Acyl ChlorideAcetyl chlorideN-Acetyl-6-oxa-2-azaspiro[3.4]octane
Sulfonyl ChlorideTosyl chlorideN-Tosyl-6-oxa-2-azaspiro[3.4]octane

Electrophilic Aromatic Substitution on Substituted Analogues

For analogues of 6-oxa-2-azaspiro[3.4]octane bearing an aromatic substituent on the nitrogen atom, the spirocyclic moiety can influence the outcome of electrophilic aromatic substitution (EAS) reactions. The nitrogen atom, directly attached to the aromatic ring, is a powerful activating group and directs incoming electrophiles to the ortho and para positions.

However, the basicity of the amino group can pose a challenge in EAS reactions that are typically carried out under acidic conditions (e.g., nitration, sulfonation, Friedel-Crafts reactions). The protonation of the nitrogen atom would convert it into a strongly deactivating, meta-directing ammonium (B1175870) group. To circumvent this, the nitrogen is often protected as an amide (e.g., by acylation), which is a less powerful activator but still directs ortho and para. The steric bulk of the spirocycle may also favor substitution at the less hindered para position over the ortho positions.

ReactionReagentsExpected Major Product(s) (on N-phenyl analogue)
BrominationBr₂4-Bromo-N-phenyl-6-oxa-2-azaspiro[3.4]octane
NitrationHNO₃, H₂SO₄ (with N-protection)N-(4-Nitrophenyl)-6-oxa-2-azaspiro[3.4]octane
Friedel-Crafts AcylationAcyl chloride, AlCl₃ (with N-protection)N-(4-Acetylphenyl)-6-oxa-2-azaspiro[3.4]octane

Ring-Opening Reactions and Rearrangements of the Spiro[3.4]octane System

The spiro[3.4]octane system in this molecule is composed of two strained rings: an azetidine and a tetrahydrofuran (B95107). The inherent ring strain, particularly in the four-membered azetidine ring, makes these structures susceptible to ring-opening reactions under certain conditions.

Acid-catalyzed ring-opening of the tetrahydrofuran moiety is a plausible reaction pathway. Protonation of the ether oxygen would make the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. The regioselectivity of this ring-opening would be influenced by the stability of the resulting carbocation intermediate.

Similarly, the azetidine ring can also undergo ring-opening, especially when activated by N-substitution with an electron-withdrawing group. For instance, N-acyl or N-sulfonyl derivatives could be more prone to nucleophilic attack at one of the ring carbons, leading to ring cleavage.

Rearrangements of the spirocyclic system could also be envisioned, potentially driven by the relief of ring strain. Such rearrangements might be initiated by the formation of a carbocation or other reactive intermediate at or near the spirocyclic center. However, specific examples of such rearrangements for this particular spirocycle are not well-documented in the literature.

Functional Group Interconversions and Regioselective Transformations

Beyond reactions at the nitrogen center, functional group interconversions can be performed on derivatives of 6-oxa-2-azaspiro[3.4]octane. For instance, if the spirocycle is substituted with an ester group, as in related thia-azaspiro[3.4]octane systems, this can be hydrolyzed to a carboxylic acid. The resulting acid can then be converted to an amide via coupling reactions or undergo a Curtius rearrangement to yield an amine.

Regioselective transformations would be particularly relevant in more complex derivatives. For example, if a substituent on one of the rings introduces a new reactive site, the inherent asymmetry of the spirocycle could lead to regioselective reactions. The specific outcome of such transformations would depend on the nature of the substituent and the reaction conditions.

Starting Material Functional GroupReagentsProduct Functional Group
EsterLiOH, H₂OCarboxylic Acid
Carboxylic Acid(1) SOCl₂, (2) NaN₃, (3) H₂O, heatAmine (via Curtius Rearrangement)
Carboxylic AcidAmine, Coupling Agent (e.g., HATU)Amide

Influence of Spirocyclic Strain on Reaction Pathways and Kinetics

The spirocyclic nature of 6-oxa-2-azaspiro[3.4]octane introduces significant ring strain, which can have a profound influence on its reactivity. The strain arises from the deviation of bond angles from the ideal tetrahedral geometry in the four-membered azetidine ring and, to a lesser extent, in the five-membered tetrahydrofuran ring.

This strain energy can serve as a driving force for reactions that lead to a more stable, less strained product. For example, ring-opening reactions are often thermodynamically favored due to the release of this strain. The kinetics of reactions at the nitrogen center can also be affected. The constrained geometry of the azetidine ring may alter the accessibility of the nitrogen's lone pair and the transition state energies for nucleophilic substitution reactions.

Applications in Preclinical Medicinal Chemistry Research

Strategic Role as Versatile Building Blocks in Drug Discovery Programs

The 6-oxa-2-azaspiro[3.4]octane moiety is increasingly recognized as a privileged building block in medicinal chemistry. Its rigid, three-dimensional structure provides a distinct advantage over flat, aromatic systems, allowing for a more precise spatial arrangement of functional groups and enabling better exploration of the chemical space for drug discovery. nih.govlookchem.com The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been a focus of research to create structurally diverse modules for incorporation into potential drug candidates. nih.gov These efforts aim to expand the toolkit available to medicinal chemists, providing new scaffolds that can be readily functionalized to interact with a variety of biological targets. lookchem.com The compact nature and tunable properties of these spirocycles make them attractive for developing compounds with novel intellectual property positions. researchgate.net

Exploration as Bioisosteres and Structural Surrogates in Lead Optimization

In the process of lead optimization, the 6-oxa-2-azaspiro[3.4]octane scaffold has been investigated as a bioisostere for more common heterocyclic rings like morpholine (B109124) and piperazine (B1678402). researchgate.net Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. By substituting a traditional ring system with a spirocyclic one, medicinal chemists can often achieve improved metabolic stability and enhanced physicochemical characteristics. researchgate.net The unique geometry of the spirocyclic system can also lead to more favorable interactions with the target protein, potentially increasing potency and selectivity. nih.gov

Investigation of Receptor and Enzyme Modulation

The 6-oxa-2-azaspiro[3.4]octane core has been integrated into a variety of molecules to probe their interactions with different receptors and enzymes, leading to the identification of promising new classes of modulators.

Muscarinic M4 Receptor Agonist Research with Azaspiro[3.4]octane Derivatives

Derivatives of azaspiro[3.4]octane have been the subject of intensive research in the quest for selective muscarinic M4 receptor agonists. The M4 receptor is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. Activation of the M4 receptor is believed to help normalize dopamine (B1211576) signaling in the brain, offering a potential new therapeutic approach for psychosis and cognitive dysfunction. nih.gov Research in this area has led to the development of novel 2-azaspiro[3.4]octane derivatives that demonstrate potent M4 receptor agonist activity, with the goal of providing the therapeutic benefits of broader-acting muscarinic agonists while minimizing side effects. rsc.orgnih.gov

Table 1: Research on Azaspiro[3.4]octane Derivatives as M4 Agonists

Research Focus Key Findings Potential Therapeutic Application
Novel 2-azaspiro[3.4]octane derivatives Identification of potent M4 receptor agonists. Psychosis, cognitive dysfunction. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibitory Research of Oxa-azaspiro[3.4]octane Substituted Compounds

The 6-oxa-2-azaspiro[3.4]octane scaffold has also been utilized in the design of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. thermofisher.com Overactivation of EGFR is a hallmark of many cancers, and its inhibition can block tumor growth and proliferation. rjeid.comnih.gov Specifically, 2-oxa-6-azaspiro[3.4]octane has been used in the synthesis of azaspirocycle or azetidine-substituted 4-anilinoquinazoline (B1210976) derivatives, which have shown EGFR inhibitory activity. thermofisher.com This line of research aims to develop new anticancer agents with improved efficacy and selectivity. nih.govresearchgate.net

Table 2: EGFR Inhibitory Research with Oxa-azaspiro[3.4]octane Compounds

Compound Class Mechanism of Action Therapeutic Target

3C-like Protease (3CLpro) Inhibition Studies in Antiviral Research

While the 6-oxa-2-azaspiro[3.4]octane scaffold has been explored in various therapeutic areas, publicly available research has not extensively documented its specific application in the development of inhibitors for the 3C-like protease (3CLpro) of viruses such as SARS-CoV-2.

Monoacylglycerol Lipase (B570770) (MAGL) Modulation Research

The versatility of the azaspirocyclic core is further demonstrated by its investigation in the context of monoacylglycerol lipase (MAGL) modulation. google.comgoogle.compatentguru.com MAGL is a key enzyme in the endocannabinoid system, responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL leads to increased levels of 2-AG, which can have therapeutic effects in a range of conditions, including pain, inflammation, and neurodegenerative diseases. researchgate.net Patents have been filed for azaspirocycles as MAGL modulators, indicating active research into this area. google.comgoogle.compatentguru.com While not focusing on the simple hydrochloride salt, these patents describe more complex molecules that incorporate an oxa-azaspiro[3.4]octane-like core, highlighting the relevance of this scaffold in the design of novel MAGL inhibitors.

Table 3: Compound Names Mentioned

Compound Name
6-Oxa-2-azaspiro[3.4]octane hydrochloride
2-oxa-6-azaspiro[3.4]octane
Morpholine
Piperazine

Development of Anti-Infective Agents

The unique structural features of 6-oxa-2-azaspiro[3.4]octane are being leveraged in the design of new anti-infective drugs.

The 6-oxa-2-azaspiro[3.4]octane ring system has been identified as a potential component for the development of new antibiotics, including those in the quinolone class. Patent literature describes spiro bi-cyclic heterocyclic ring systems, such as 6-oxa-2-azaspiro[3.4]octane, as building blocks for compounds intended to treat bacterial infections, including those caused by rifampicin-resistant strains. google.com Specifically, the scaffold is mentioned in the context of novel 2-quinolone derived inhibitors. google.com The incorporation of such spirocycles into the fluoroquinolone framework is a strategy aimed at creating new congeners with potentially improved properties.

While direct antiparasitic research involving the 6-oxa-2-azaspiro[3.4]octane scaffold is not extensively documented in publicly available literature, significant research has been conducted on the closely related diazaspiro[3.4]octane series as a source of potent antimalarial agents.

A 2021 study detailed the discovery of a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgresearchgate.net This series demonstrated activity against multiple stages of the parasite's lifecycle, making it an attractive starting point for a hit-to-lead optimization program. acs.org Structure-activity relationship (SAR) studies led to the identification of compounds with low nanomolar activity against the asexual blood stage of the parasite and strong transmission-blocking potential. acs.orgresearchgate.net Mechanistic studies pointed towards the P. falciparum cyclic amine resistance locus (PfCARL) as being implicated in the mode of resistance. acs.org

Table 1: Antimalarial Activity of Key Diazaspiro[3.4]octane Analogs

CompoundAsexual Blood-Stage Activity (Pf NF54 IC₅₀, nM)Gametocyte Sterilizing PropertiesTransmission-Blocking Activity
Series Hit>50 nMModerateObserved
Optimized Analog 1<50 nMStrongConfirmed in SMFA
Optimized Analog 2<50 nMStrongConfirmed in SMFA

Structure-Activity Relationship (SAR) Studies and Rational Design for Lead Optimization

The 6-oxa-2-azaspiro[3.4]octane moiety has been incorporated into various molecular scaffolds to probe structure-activity relationships and optimize lead compounds for different therapeutic targets.

In research aimed at developing novel antituberculosis agents, the 6-oxa-2-azaspiro[3.4]octane group was used as a modification to a benzofuran-based inhibitor of the enzyme Pks13. nih.gov SAR studies revealed that replacing a piperidine (B6355638) ring with the 6-oxa-2-azaspiro[3.4]octane moiety resulted in a compound that was not only potent in the Pks13 enzymatic assay but also exhibited good minimum inhibitory concentration (MIC) activity against M. tuberculosis. nih.gov Furthermore, this modification led to improved microsomal stability and reduced off-target activity against the hERG ion channel, a critical parameter in drug safety assessment. nih.gov

Similarly, in the development of inhibitors for the SARS-CoV-2 3CL protease, the 6-oxa-2-azaspiro[3.4]octane scaffold was evaluated as part of an amine SAR exploration. biorxiv.org A compound featuring this moiety demonstrated a well-balanced profile, combining a potent IC₅₀ value (8.37 nM) with favorable metabolic stability in human liver microsomes (58% remaining after 30 minutes). This promising balance of activity and stability led to the selection of the 6-oxa-2-azaspiro[3.4]octane group for further lead optimization efforts. biorxiv.org

For the antimalarial diazaspiro[3.4]octane series, SAR studies were crucial for enhancing potency and drug-like properties. acs.org Optimization efforts focused on modifying substituents on the diazasprio-octane core, which led to analogs with significantly improved asexual blood-stage activity (IC₅₀ <50 nM) and robust transmission-blocking capabilities. acs.orgresearchgate.net

Table 2: SAR Findings for Spirocyclic Scaffolds in Lead Optimization

ScaffoldTherapeutic TargetKey SAR FindingResulting Improvement
6-Oxa-2-azaspiro[3.4]octaneAntituberculosis (Pks13)Replacement of piperidine with the spirocycle. nih.govGood MIC, improved microsomal stability, reduced hERG activity. nih.gov
6-Oxa-2-azaspiro[3.4]octaneAntiviral (SARS-CoV-2 3CLpro)Incorporation at the amine side chain. biorxiv.orgBalanced profile of high potency (IC₅₀ = 8.37 nM) and metabolic stability. biorxiv.org
Diazaspiro[3.4]octaneAntimalarial (P. falciparum)Systematic modification of core substituents. acs.orgPotent asexual blood-stage activity (IC₅₀ <50 nM) and strong transmission-blocking properties. acs.orgresearchgate.net

Future Research Perspectives and Directions for 6 Oxa 2 Azaspiro 3.4 Octane Hydrochloride

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of spirocyclic systems is a critical area of ongoing research, with a focus on developing efficient and environmentally friendly methods. lookchem.com Future research on 6-Oxa-2-azaspiro[3.4]octane hydrochloride should prioritize the development of novel synthetic pathways that are both step-economic and scalable. researchgate.netcapes.gov.br

Key areas of exploration include:

Catalytic Asymmetric Synthesis: Developing new catalytic systems (e.g., organocatalysis, transition-metal catalysis) to produce enantiomerically pure this compound, which is crucial for pharmacological studies.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Green Chemistry Approaches: Utilizing bio-based starting materials, employing greener solvents, and minimizing waste generation to create more sustainable synthetic routes. This includes exploring enzymatic transformations which can offer high selectivity under mild conditions.

Convergent Synthesis: Designing strategies that allow for the late-stage introduction of functional diversity, enabling the rapid generation of a library of derivatives for screening purposes. lookchem.com

Table 1: Comparison of Potential Synthetic Strategy Focus Areas
Synthetic StrategyPrimary GoalPotential AdvantagesKey Challenge
Catalytic Asymmetric SynthesisHigh enantiomeric purityAccess to specific stereoisomers for targeted biological activityDiscovery of highly selective and robust catalysts
Flow ChemistryScalability and efficiencyImproved process control, safety, and throughputReaction optimization for continuous flow conditions
Green ChemistrySustainabilityReduced environmental impact, use of renewable resourcesIdentifying effective bio-based reagents and solvents

Integration of Advanced Stereochemical Control in Complex Molecule Synthesis

The stereochemistry of spiro compounds is a determining factor in their biological activity and physical properties. numberanalytics.com The single spiro atom in 6-Oxa-2-azaspiro[3.4]octane can be a chiral center, and substituents on the rings can create additional stereocenters. wikipedia.org Therefore, precise control over the three-dimensional arrangement of atoms is paramount.

Future research should focus on:

Diastereoselective Reactions: Developing synthetic methods that allow for the selective formation of one diastereomer over others, particularly when constructing more complex molecules incorporating the spirocyclic core. nih.gov

Chiral Auxiliaries and Catalysts: Expanding the toolkit of chiral auxiliaries and catalysts that are effective for spirocycle synthesis, enabling access to all possible stereoisomers of a given derivative for comprehensive structure-activity relationship (SAR) studies. rsc.orgrsc.org

Mechanistic Studies: Gaining a deeper understanding of the mechanisms of stereoselective reactions to allow for more rational design of synthetic routes that yield products with high stereochemical purity. nih.gov

Application of Artificial Intelligence and Machine Learning in Spirocycle Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. nih.govresearchgate.net For this compound, these computational tools can be leveraged to explore its chemical space more efficiently.

Future directions include:

De Novo Design: Using generative AI models to design novel derivatives of the spirocyclic scaffold with optimized properties for specific biological targets. researchgate.net

Property Prediction: Training ML models to accurately predict key physicochemical properties (e.g., solubility, metabolic stability) and bioactivities (e.g., target binding affinity, toxicity) of virtual compounds, thereby prioritizing synthetic efforts. astrazeneca.commdpi.com

Virtual Screening: Employing AI-powered virtual screening to rapidly screen vast libraries of 6-Oxa-2-azaspiro[3.4]octane derivatives against various protein targets, identifying promising candidates for further investigation. mdpi.comnih.gov

Discovery of New Biological Targets and Therapeutic Applications beyond Current Research

The rigid, three-dimensional nature of spirocycles makes them ideal scaffolds for interacting with the complex binding sites of biological targets. tandfonline.com While the full biological potential of this compound is yet to be realized, its structure suggests broad applicability. A systematic exploration of its bioactivity is a critical future direction.

Research should be aimed at:

High-Throughput Screening: Screening a library of 6-Oxa-2-azaspiro[3.4]octane derivatives against a wide range of biological targets, including G protein-coupled receptors (GPCRs), kinases, and proteases, to identify novel bioactivities. nih.govresearchgate.net

Phenotypic Screening: Using cell-based assays to discover compounds that produce a desired physiological effect, which can help to identify novel mechanisms of action and new therapeutic areas.

Exploration of Underexplored Therapeutic Areas: Investigating the potential of these compounds in areas such as neurodegenerative diseases, metabolic disorders, and anti-infectives, given the wide range of activities demonstrated by other spirocyclic molecules. rsc.org

Table 2: Potential Areas for Biological Investigation
Target ClassRationale for InvestigationPotential Therapeutic Area
G Protein-Coupled Receptors (GPCRs)Spirocycles are known to be active against GPCRs, a major class of drug targets. nih.govNeurology, Immunology, Cardiovascular
KinasesThe rigid scaffold can provide selectivity for specific kinase binding sites. nih.govOncology, Inflammation
Ion ChannelsThree-dimensional structures can effectively block or modulate channel function.Pain, Epilepsy, Cardiac Arrhythmias
Antimicrobial TargetsSpiro compounds have shown antibacterial and antifungal activity. researchgate.nettandfonline.comInfectious Diseases

Potential Applications in Material Science and Supramolecular Chemistry

Beyond pharmaceuticals, the unique structural characteristics of spirocycles make them attractive building blocks for advanced materials. numberanalytics.com The defined geometry of this compound can be exploited to create materials with novel properties.

Future research in this area could involve:

Polymer Chemistry: Incorporating the spirocyclic motif into polymer backbones or as pendant groups to create materials with enhanced thermal stability, specific optical properties, or tailored mechanical characteristics.

Supramolecular Assemblies: Utilizing the spirocycle as a scaffold for designing host-guest systems or self-assembling molecular architectures. Noncovalent interactions, such as hydrogen bonding and cation-π interactions, could be engineered to control the formation of these complex structures. acs.org

Organic Electronics: Investigating the potential of functionalized 6-Oxa-2-azaspiro[3.4]octane derivatives in organic light-emitting diodes (OLEDs) or photovoltaic cells, where rigid molecular structures can influence electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Oxa-2-azaspiro[3.4]octane hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, spirocyclic structures can be formed via intramolecular nucleophilic substitution or ring-closing metathesis. Post-synthesis purification is critical; recrystallization in polar solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC can achieve ≥97% purity . Key analytical tools include 1H NMR^1 \text{H NMR} (to confirm spirocyclic geometry) and LC-MS (to verify molecular weight).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Stability studies suggest that aqueous solutions degrade within 24 hours at room temperature, so prepare solutions fresh. Use gloveboxes for handling in humidity-controlled environments .

Q. What analytical techniques are essential for characterizing this spirocyclic compound?

  • Methodological Answer :

  • Structural Confirmation : X-ray crystallography or 13C NMR^{13}\text{C NMR} to resolve spirocyclic stereochemistry.
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient .
  • Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How do structural analogs (e.g., fluorinated or sulfur-containing spirocycles) compare in reactivity and bioactivity?

  • Methodological Answer :

  • Fluorinated Analogs : Introducing fluorine (e.g., 7-fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride) increases metabolic stability but may reduce solubility. Compare logP values via shake-flask experiments .
  • Sulfur vs. Oxygen : Replacing oxygen with sulfur (e.g., 2-thia-6-azaspiro[3.3]heptane) alters ring strain and electronic properties. Use DFT calculations to predict bond angles and reactivity .
  • Biological Activity : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays to correlate structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Systems : Test solubility in DMSO, methanol, and buffered saline (pH 7.4) using nephelometry. Contradictions may arise from polymorphic forms; characterize crystalline vs. amorphous states via PXRD .
  • Salt Forms : Compare hydrochloride vs. oxalate salts (e.g., 6-Oxa-2-azaspiro[3.4]octane oxalate). Oxalate salts often exhibit higher aqueous solubility but lower thermal stability .

Q. How can computational modeling optimize the design of spirocyclic derivatives for specific targets?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with protein active sites (e.g., GPCRs). Focus on spirocycle-induced conformational constraints .
  • ADME Prediction : Apply QSAR models in SwissADME to predict permeability (e.g., blood-brain barrier penetration) based on topological polar surface area (TPSA) .

Key Research Challenges

  • Synthetic Scalability : Cyclization reactions often suffer from low yields (<40%); optimize catalysts (e.g., Pd/C for hydrogenation) .
  • Bioavailability : Spirocycles may exhibit poor membrane permeability. Use prodrug strategies (e.g., esterification) to enhance absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.